3,5-Dimethylisothiazole

Description

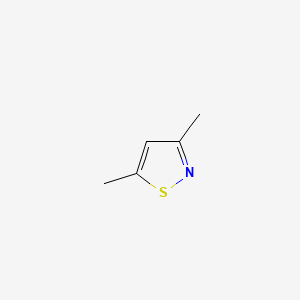

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1,2-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-3-5(2)7-6-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEACXLWSZGCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341678 | |

| Record name | 3,5-Dimethylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24260-24-0 | |

| Record name | 3,5-Dimethylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of the 3,5 Dimethylisothiazole Ring System

Electrophilic Aromatic Substitution (EAS) Patterns of Isothiazoles

The isothiazole (B42339) ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. The position of electrophilic attack is primarily governed by the electron-donating or electron-withdrawing nature of the substituents on the ring. In the case of 3,5-dimethylisothiazole, the two methyl groups are electron-donating, which helps to partially offset the electron-withdrawing effect of the heteroatoms.

Kinetic studies on the nitration and hydrogen exchange of this compound have shown that these reactions occur at the C4 position. rsc.org This regioselectivity is attributed to the fact that the C4 position is the most electron-rich carbon in the isothiazole ring, making it the most favorable site for electrophilic attack. The reaction mechanism for nitration has been found to occur on the conjugate acid of this compound, while hydrogen exchange can proceed on both the free base and the conjugate acid, depending on the acidity of the medium. rsc.org

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Position of Substitution | Reference |

| Nitronium ion (NO₂⁺) | C4 | rsc.org |

| Deuteron (D⁺) | C4 | rsc.org |

It has been noted that P450-mediated bioactivation of a 3-methylisothiazole (B110548) derivative can lead to glutathione (B108866) conjugation at the C4 position, suggesting an electrophilic intermediate is formed at this site. nih.gov

Nucleophilic Substitution Reactions and Ring Transformations

The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack. This is particularly true for isothiazolium salts, which are activated towards nucleophiles. Nucleophilic attack on isothiazolium salts can occur at either a ring carbon atom or the sulfur atom. cdnsciencepub.com For instance, the reaction of certain isothiazolium salts with sodium benzoylacetate yields 2-benzoylthiophenes, suggesting an initial nucleophilic attack at the sulfur atom. cdnsciencepub.com

In some cases, nucleophilic attack can lead to ring cleavage. For example, this compound undergoes nucleophilic attack by n-butyllithium at the sulfur atom, resulting in ring cleavage to produce 2-n-butylthiopent-2-en-4-one. cdnsciencepub.comresearchgate.net Similarly, N-alkylisothiazolium salts can undergo ring cleavage when treated with complex metal hydrides to give β-enaminothioketones. tandfonline.com

Carbon-Hydrogen (C-H) Activation and Site-Selective Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including isothiazoles. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted isothiazoles. For 4-substituted isothiazoles, which possess two active C-H bonds at the C3 and C5 positions, selective functionalization can be achieved. rsc.org

Palladium-catalyzed direct C-H functionalization reactions have been successfully employed to introduce complexity to the isothiazole core. rsc.org For example, Pd-catalyzed dimerization of 4-substituted isothiazoles has been achieved through selective activation of the C5–H bond, affording 5,5′-bisisothiazole products. rsc.org

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions have been successfully applied to isothiazole derivatives, enabling the introduction of a wide range of substituents onto the isothiazole ring. nih.govthieme-connect.com

Commonly employed cross-coupling reactions for isothiazoles include:

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide or triflate. nih.govorganic-chemistry.orgwikipedia.orglibretexts.org It has been used to synthesize 3-halo-5-(hetero/aryl, alkenyl, and alkynyl)isothiazoles from 3,5-dihaloisothiazole-4-carbonitriles. nih.gov

Suzuki Coupling: This reaction couples an organoboron compound with a halide or triflate. rsc.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.nettandfonline.comwikipedia.org It has been used to prepare 3-halo-5-(hetero/arylethynyl)isothiazoles. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. nih.gov

These reactions often exhibit high regioselectivity, allowing for the controlled synthesis of specifically substituted isothiazoles. For example, in 3,5-dihaloisothiazole-4-carbonitriles, coupling reactions preferentially occur at the more reactive C5 position. nih.gov

Side-Chain Functionalization of Methyl Substituents in Dimethylisothiazoles

The methyl groups of this compound can also be functionalized. One common method is lateral lithiation, where a strong base like n-butyllithium is used to deprotonate a methyl group, forming a lithiated intermediate. cdnsciencepub.comresearchgate.net This intermediate can then react with various electrophiles to introduce new functional groups. However, in the case of this compound, this reaction is often complicated by competing nucleophilic attack at the ring sulfur atom, leading to ring cleavage. cdnsciencepub.comresearchgate.net

Ring-Opening and Rearrangement Pathways of Isothiazoles

The isothiazole ring, while generally stable, can undergo ring-opening and rearrangement reactions under certain conditions. As mentioned previously, nucleophilic attack by strong bases like n-butyllithium can lead to ring cleavage. cdnsciencepub.comresearchgate.net Reductive cleavage of the N-S bond can also occur. For instance, lithiation of 4-methylisothiazole (B1295217) at the C5 position can result in a small amount of a β-mercaptoenone due to N-S bond cleavage. tandfonline.com The isothiazole nucleus is remarkably stable to catalytic hydrogenolysis, a reaction that readily cleaves the isoxazole (B147169) ring. tandfonline.com However, isothiazoles can be reductively desulfurized using Raney nickel. tandfonline.com

Photochemical Transformations of Isothiazoles and their Derivatives

The photochemistry of isothiazoles has been a subject of interest, with studies revealing various transformation pathways upon irradiation. rsc.orgproquest.comresearchgate.nettaylorfrancis.comrsc.orgchemistryworld.comacs.orgwikipedia.org A key photochemical reaction of isothiazoles is their isomerization to thiazoles. taylorfrancis.comrsc.org For example, irradiation of isothiazole in propylamine (B44156) can partially convert it to thiazole (B1198619). rsc.org

Theoretical studies on methylisothiazoles have explored different mechanisms for this photoisomerization, including internal cyclization-isomerization, ring contraction-ring expansion, and a direct route. rsc.org The preferred pathway is suggested to involve the reactant proceeding to a conical intersection and then to the photoproduct. rsc.org

The phototransposition of substituted isothiazoles can be complex, leading to a permutation of the ring atoms and substituents. proquest.comresearchgate.net These photochemical rearrangements provide a method to access different structural isomers that may be difficult to synthesize through conventional means. researchgate.net In some cases, photocleavage of the isothiazole ring can occur, leading to the formation of cyanosulfides and isocyano sulfides. proquest.com

Photoisomerization Mechanisms (e.g., Isothiazole to Thiazole)

The photochemical rearrangement of isothiazoles into their corresponding thiazole isomers is a significant reaction that highlights the dynamic nature of this heterocyclic system under UV irradiation. Theoretical studies on substituted isothiazoles, such as methylisothiazole, have been instrumental in elucidating the potential mechanisms governing this transformation. Computational models have explored several possible reaction pathways to determine the most energetically favorable route for the isomerization.

Three primary mechanisms have been proposed and investigated:

Path A: Internal Cyclization–Isomerization: This route involves the formation of a bicyclic intermediate through an internal cyclization event, followed by a rearrangement to the thiazole structure.

Path B: Ring Contraction–Ring Expansion: This pathway suggests the isothiazole ring first contracts to a three-membered ring intermediate, which then undergoes expansion to form the five-membered thiazole ring.

Path C: The Direct Route: This mechanism proposes a more direct transformation without stable intermediates. The reaction proceeds from the initial reactant to a conical intersection and then directly to the photoproduct.

Theoretical investigations using methods such as CASSCF have indicated that the direct mechanism (Path C) is the preferred reaction route. This pathway provides a more accurate explanation for experimental observations compared to the other proposed mechanisms. The direct route is characterized by its efficiency, proceeding through a transition state that directly connects the excited state of the isothiazole reactant to the ground state of the thiazole product.

Table 1: Proposed Mechanisms for Isothiazole to Thiazole Photoisomerization

| Mechanism | Key Feature | Intermediates | Computational Preference |

|---|---|---|---|

| Path A | Internal Cyclization | Bicyclic Intermediate | Less Favorable |

| Path B | Ring Contraction/Expansion | Three-membered Ring Intermediate | Less Favorable |

| Path C | Direct Rearrangement | None (via Conical Intersection) | Preferred Pathway |

Mechanistic Pathways of Excited-State Rearrangements

The mechanistic pathway of the excited-state rearrangement of isothiazole to thiazole is a complex process governed by nonadiabatic dynamics. The process begins with the photoexcitation of the isothiazole molecule from its ground state (S₀) to an electronically excited state (S₁), specifically into the Franck-Condon region. This initial excitation leads to a critical weakening and subsequent cleavage of the N–S bond, which is the most labile bond in the isothiazole ring.

Following the N–S bond scission, the molecule's geometry changes rapidly as it moves on the excited-state potential energy surface towards a critical geometry known as a conical intersection. Conical intersections are points where the potential energy surfaces of two different electronic states (in this case, the S₁ excited state and the S₀ ground state) intersect, providing an extremely efficient pathway for non-radiative decay.

Once the molecule reaches the conical intersection, it can transition back to the electronic ground state. However, due to the altered geometry at this point, it does not return to the original isothiazole structure. Instead, it relaxes into the potential well of the more thermodynamically stable thiazole isomer, completing the rearrangement. This entire process, from excitation to the formation of the photoproduct, is ultrafast. The preferred reaction route is thus summarized as: Reactant → Franck–Condon region → Conical Intersection → Photoproduct.

Electrochemical Behavior and Reactions of Isothiazole Systems

The electrochemical properties of isothiazole systems are of significant interest, as they dictate how these molecules behave in redox environments. The reactivity is highly dependent on the substituents attached to the isothiazole ring.

Electrochemical Reduction: The reduction of substituted isothiazoles has been studied using techniques like cyclic voltammetry in aprotic media such as dimethylformamide. rsc.org The behavior observed is strongly influenced by the nature of the substituent at the 5-position. rsc.org

ECE Mechanism: For isothiazole-3-thiones with certain aromatic substituents (e.g., pyrazinyl or pyridazinyl), the reduction follows an Electrochemical-Chemical-Electrochemical (ECE) mechanism. This involves an initial electron transfer, followed by a chemical step, and then a second electron transfer. rsc.org

Two-Electron Addition: When the aromaticity of the substituent increases (e.g., phenyl or pyridyl), the reduction appears as a single, irreversible two-electron addition. rsc.org

Electrochemical Oxidation: The oxidation of the isothiazole ring has also been investigated. Studies on related isothiazolinone biocides show that their anodic oxidation is typically an irreversible, diffusion-controlled two-electron process that leads to the opening of the heterocyclic ring. researchgate.net The initial step is believed to be the formation of unstable radical cations, which are then converted through subsequent chemical reactions into more stable products like sulfoxides and sulfones. researchgate.net

In a biological context, the bioactivation of isothiazole-containing compounds can proceed via an oxidation mechanism. P450 enzymes can oxidize the sulfur atom, which makes the 4-position of the isothiazole ring susceptible to nucleophilic attack by molecules like glutathione. This process also results in the formation of a ring-opened conjugate.

Table 2: Summary of Electrochemical Reactions of Isothiazole Derivatives

| Process | Mechanism | Key Observations & Products |

|---|---|---|

| Reduction | ECE or Irreversible 2e⁻ addition | Dependent on substituent; can lead to ring-opened products or rearrangement to thiophenes. rsc.org |

| Oxidation | Irreversible 2e⁻ process | Leads to ring-opening; formation of sulfoxides and sulfones. researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethylisothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 3,5-dimethylisothiazole is not widely published, chemical shifts can be reliably predicted based on the analysis of closely related isothiazole (B42339) and thiazole (B1198619) derivatives and established substituent effects in heterocyclic systems.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the two methyl groups and the lone proton on the isothiazole ring.

C3-CH₃ Protons: The methyl group at the C3 position is adjacent to the nitrogen atom. The deshielding effect of the C=N bond would place its signal at approximately 2.4-2.6 ppm. This signal would appear as a singlet, integrating to three protons.

C5-CH₃ Protons: The methyl group at the C5 position is adjacent to the sulfur atom. Its chemical environment differs slightly from the C3-methyl group, leading to a distinct chemical shift, likely in the range of 2.2-2.4 ppm, also appearing as a singlet integrating to three protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C4-H | 6.8 - 7.2 | Singlet |

| C3-CH₃ | 2.4 - 2.6 | Singlet |

The proton-decoupled ¹³C NMR spectrum of this compound should display five signals, corresponding to the three ring carbons and the two methyl carbons.

Ring Carbons (C3, C4, C5): The chemical shifts of the ring carbons are dictated by their position relative to the heteroatoms. C3 and C5, being bonded to nitrogen and sulfur respectively and also to methyl groups, would be the most downfield. C3 is typically found around 155-160 ppm, while C5 appears in the region of 148-152 ppm. The C4 carbon, bonded only to hydrogen and other carbons, would be the most upfield of the ring carbons, with an estimated chemical shift of 115-120 ppm.

Methyl Carbons (C3-CH₃, C5-CH₃): The carbons of the methyl groups will appear in the upfield region of the spectrum. The C3-CH₃ carbon is expected around 15-20 ppm, while the C5-CH₃ carbon would likely appear at a slightly different shift, perhaps around 12-17 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 155 - 160 |

| C5 | 148 - 152 |

| C4 | 115 - 120 |

| C3-CH₃ | 15 - 20 |

To confirm the assignments made from 1D NMR spectra and to establish definitive connectivity, two-dimensional (2D) NMR experiments are employed. For isothiazole derivatives, techniques such as COSY, HSQC, and HMBC are particularly informative. mdpi.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound, no cross-peaks would be expected in a COSY spectrum, as all proton signals are singlets with no vicinal or geminal proton neighbors, thus confirming their isolated nature.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. It would show cross-peaks connecting the C4-H proton signal to the C4 carbon signal, the C3-CH₃ proton signal to its corresponding carbon, and the C5-CH₃ proton signal to its carbon. This allows for the unambiguous assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for mapping long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular skeleton. For this compound, key correlations would be expected between:

The C4-H proton and carbons C3 and C5.

The C3-CH₃ protons and carbons C3 and C4.

The C5-CH₃ protons and carbons C5 and C4. These correlations would definitively confirm the substitution pattern of the isothiazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups and bond types. The IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of the heterocyclic ring and the methyl substituents. Analysis of related methylthiazoles provides a basis for assigning these vibrational modes.

C-H Vibrations: Aromatic C-H stretching from the C4-H bond is expected in the 3100-3050 cm⁻¹ region. Aliphatic C-H stretching vibrations (both symmetric and asymmetric) from the two methyl groups would appear in the 2980–2850 cm⁻¹ range.

Ring Skeletal Vibrations: The vibrations of the C=N and C=C bonds within the isothiazole ring are expected to produce a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region. These bands are indicative of the aromatic nature of the heterocyclic system.

Methyl Group Deformations: Antisymmetric and symmetric bending (deformation) vibrations of the C-CH₃ groups typically give rise to absorptions around 1445 cm⁻¹ and 1385-1375 cm⁻¹, respectively.

C-S Vibrations: The C-S stretching vibration is generally weaker and appears in the fingerprint region, typically between 750 and 600 cm⁻¹. mdpi.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3050 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Ring Skeletal (C=N, C=C) Stretches | 1600 - 1400 |

| CH₃ Asymmetric Deformation | ~1445 |

| CH₃ Symmetric Deformation | 1385 - 1375 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (C₅H₇NS), the molecular weight is 113.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 113. The fragmentation of the molecular ion is expected to proceed through several pathways characteristic of aromatic heterocycles and substituted rings.

Loss of a Methyl Radical: A common fragmentation pathway for methylated aromatics is the loss of a methyl group (•CH₃, 15 Da). This would result in a significant fragment ion at m/z 98.

Ring Cleavage: Heterocyclic rings can undergo complex fragmentation. A plausible pathway involves the expulsion of hydrogen cyanide (HCN, 27 Da) from the ring, potentially leading to a fragment at m/z 86. Another possibility is the loss of acetonitrile (B52724) (CH₃CN, 41 Da) via rearrangement, which would yield a fragment at m/z 72.

Formation of Thioformyl (B1219250) Cation: Cleavage could also lead to the formation of smaller, stable ions. For instance, the thioformyl cation [CHS]⁺ at m/z 45 might be observed.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 113 | [C₅H₇NS]⁺˙ (Molecular Ion) |

| 98 | [M - CH₃]⁺ |

| 86 | [M - HCN]⁺˙ |

X-ray Diffraction Studies of Isothiazole Derivatives for Solid-State Structure

Studies on other isothiazole derivatives have shown that the isothiazole ring is planar, a consequence of its aromaticity. masterorganicchemistry.com In the solid state, these planar rings often engage in noncovalent interactions that dictate the crystal packing. A recurrent motif observed is π-stacking between adjacent isothiazole rings. wisdomlib.org The presence of substituents, such as the methyl groups in this compound, would influence this packing. The methyl groups would increase the steric bulk and could participate in weaker C-H···N or C-H···S hydrogen bonds, further stabilizing the crystal lattice. The relative orientation of molecules in the unit cell would be a balance between optimizing π-stacking interactions and minimizing steric hindrance from the methyl groups.

Theoretical and Computational Investigations of 3,5 Dimethylisothiazole

Prediction and Validation of Spectroscopic Parameters via Computation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. While these techniques have been applied to a range of heterocyclic compounds, a dedicated study presenting a detailed comparison of computationally predicted spectroscopic data with experimental values for 3,5-dimethylisothiazole is not available. Such a study would be invaluable for validating computational models and aiding in the structural elucidation of new this compound derivatives.

Theoretical Insights into Structure-Reactivity Relationships of Isothiazoles

Theoretical studies on the broader class of isothiazoles have provided general insights into their structure-reactivity relationships. These studies often correlate electronic properties, such as frontier molecular orbital energies and atomic charges, with observed reactivity patterns. For instance, the positions of the methyl groups on the isothiazole (B42339) ring in this compound are expected to influence the electron density distribution and thus the regioselectivity of electrophilic and nucleophilic attacks. However, a detailed computational analysis that quantifies these effects specifically for this compound and builds a predictive model for its reactivity is currently lacking.

Coordination Chemistry of Isothiazole Ligands

Synthesis and Characterization of Metal Complexes with Isothiazole (B42339) Derivatives

Information not available for 3,5-Dimethylisothiazole.

Elucidation of Ligand Binding Modes and Stereochemistry

Information not available for this compound.

Spectroscopic Investigations of Metal-Isothiazole Complexes

Information not available for this compound.

Catalytic Applications of Isothiazole-Metal Complexes in Organic Transformations

Information not available for this compound.

Synthetic Utility of 3,5 Dimethylisothiazole As a Chemical Building Block

Precursor in the Synthesis of Fused Isothiazole (B42339) Heterocyclic Systems

The direct use of 3,5-dimethylisothiazole as a starting material for the construction of fused heterocyclic systems like isothiazolo[4,5-d]pyrimidines or isothiazolo[5,4-b]pyridines is not extensively documented. The synthesis of these fused systems typically requires an isothiazole ring bearing specific functional groups, such as amino and cyano substituents, to facilitate the annulation of the second ring.

While methods for the direct functionalization of the this compound ring to introduce these necessary handles are not readily found in the literature, the general synthetic strategies for these fused systems provide a roadmap for the potential utility of suitably derived this compound precursors. For instance, the synthesis of isothiazolo[4,5-d]pyrimidines often commences from 4-amino-5-cyanoisothiazole derivatives. Should a synthetic route to 4-amino-3,5-dimethylisothiazole-x-carbonitrile be developed, it would open a pathway to novel substituted isothiazolo[4,5-d]pyrimidines.

Similarly, the construction of the isothiazolo[5,4-b]pyridine (B1251151) scaffold often involves the cyclization of a functionalized aminothiazole. Therefore, the application of this compound in this context is contingent on the development of efficient methods for its conversion into the requisite aminothiazole precursors.

Role in the Diversification of Heterocyclic Scaffolds through Derivatization

The derivatization of this compound offers a more direct route to a variety of heterocyclic scaffolds. The reactivity of both the methyl groups and the isothiazole ring can be exploited to introduce new functionalities and build diverse molecular architectures.

One key reaction is the lithiation of the methyl groups. However, studies have shown that the reaction of this compound with strong bases like n-butyllithium can be complex. Instead of simple deprotonation of a methyl group, nucleophilic attack at the sulfur atom can occur, leading to ring cleavage. This reaction, while not a direct functionalization, opens up pathways to different acyclic structures that can be used in further synthesis.

A more controlled method for functionalization is the free-radical bromination of the methyl groups using N-bromosuccinimide (NBS). This reaction allows for the introduction of a bromine atom, which can then be displaced by various nucleophiles to attach different side chains or to be used in cyclization reactions. For example, the resulting bromomethyl derivatives can react with amines, thiols, or other nucleophiles to generate a wide array of new heterocyclic structures.

Table 1: Examples of Derivatization Reactions of this compound

| Reactant | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| This compound | n-Butyllithium | 2-(n-butylthio)pent-2-en-4-one | Ring cleavage |

The brominated derivatives of this compound are valuable intermediates. For example, they can be used in reactions with thiourea (B124793) to form aminothiazole derivatives, which can then be used to construct more complex heterocyclic systems, including fused rings.

Application in the Synthesis of Advanced Organic Materials (Non-Biological Focus)

While the direct application of this compound in advanced organic materials is not widely reported, its derivatives hold potential in this area. The broader class of thiazole (B1198619) and isothiazole-containing compounds has been investigated for applications in organic electronics, including as components of conjugated polymers, organic semiconductors, and dyes.

The key to utilizing this compound in this field lies in its conversion to derivatives that can be polymerized or that possess desirable electronic and photophysical properties. For instance, the introduction of polymerizable groups such as vinyl or ethynyl (B1212043) moieties onto the isothiazole ring or the methyl side chains would allow for its incorporation into conjugated polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Another potential application is in the synthesis of azo dyes. If an amino group can be introduced onto the this compound ring, the resulting amino derivative could be diazotized and coupled with various aromatic compounds to produce novel azo dyes. Thiazole-based azo dyes are known for their vibrant colors and have been used in various applications, including textiles and as pH indicators. The incorporation of the this compound moiety could lead to dyes with unique shades and properties.

The development of synthetic routes to functionalized this compound derivatives that are suitable for these applications is an active area of research. The inherent properties of the isothiazole ring, such as its planarity and electronic nature, make it an attractive component for the design of new advanced organic materials.

Future Research Directions and Emerging Perspectives in Isothiazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Isothiazoles

The future of isothiazole (B42339) synthesis is increasingly focused on green and sustainable chemistry principles. Traditional methods often rely on harsh reaction conditions, hazardous solvents, and metal catalysts, posing environmental and economic challenges. thieme-connect.combepls.com Emerging research is actively addressing these limitations by developing novel synthetic protocols that are not only efficient but also environmentally benign.

Key trends include the development of metal-free and catalyst-free reactions, which simplify purification and reduce toxic waste. organic-chemistry.org For instance, an operationally simple and user-friendly synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium (B1175870) acetate (B1210297) has been developed under metal- and catalyst-free conditions. organic-chemistry.org This [4 + 1] annulation strategy proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade, showcasing a carbon-economic approach. thieme-connect.comorganic-chemistry.org Furthermore, solvent-free ("neat") synthesis methodologies are gaining traction, offering rapid and eco-friendly routes to isothiazole compounds. rsc.org The use of greener solvents, such as deep eutectic solvents, and energy sources like microwave irradiation and ultrasonic-mediated synthesis are also being explored to reduce reaction times and environmental impact. bepls.commdpi.commdpi.com

| Method | Key Features | Sustainability Aspect |

| Metal-Free [4+1] Annulation | Uses β-ketodithioesters and NH4OAc; forms 3,5-disubstituted isothiazoles. thieme-connect.comorganic-chemistry.org | Avoids transition-metal catalysts, reducing toxicity and cost. organic-chemistry.org |

| Neat Synthesis | Ammonium thiocyanate-promoted reaction without a solvent. rsc.org | Eliminates solvent waste, rapid, and eco-friendly. rsc.org |

| Solvent-Free Oxidative Cyclization | Employs chromium trioxide on silica (B1680970) gel for cyclization of 3-aminopropenethiones. thieme-connect.com | Avoids bulk solvents; can be accelerated by microwave irradiation. thieme-connect.com |

| Multi-Component Reactions | One-pot synthesis combining multiple starting materials. bepls.commdpi.com | Increases atom economy and process efficiency; reduces waste from intermediate purification steps. bepls.com |

Exploration of Underexplored Reactivity Pathways and Mechanistic Insights

Beyond synthesis, a deeper understanding of isothiazole reactivity is crucial for creating novel molecular architectures. While classical reactions of isothiazoles are well-documented, future research is venturing into less conventional transformations and detailed mechanistic studies. A particularly exciting frontier is the exploration of photochemical reactions. researchgate.netchemistryworld.com Recent studies have demonstrated that thiazoles and isothiazoles can undergo selective and predictable structural alterations upon photochemical irradiation. researchgate.net This light-driven method allows for the permutation of the cyclic system and its substituents, providing novel synthetic routes to complex and otherwise difficult-to-access derivatives from more readily available isomers. researchgate.netchemistryworld.com

Theoretical studies are complementing this experimental work by providing deep mechanistic insights. Computational models have been used to investigate the photochemical isomerization of methylisothiazoles, identifying conical intersections and preferred reaction pathways that explain experimental observations. rsc.orgrsc.org These studies suggest that upon photoexcitation, the molecules undergo a series of rearrangements, leading to a permutation of the ring atoms. researchgate.netrsc.orgproquest.com

Furthermore, the reactivity of specific derivatives like 3,5-Dimethylisothiazole is being explored to understand how substituents influence the isothiazole ring's behavior, for example, in regioselective alkylation reactions. evitachem.com Understanding these nuanced reactivity pathways is essential for designing targeted functionalization strategies.

Advanced In Situ Spectroscopic Studies for Real-Time Reaction Monitoring

The optimization of chemical reactions and the elucidation of their mechanisms are being revolutionized by advanced in situ spectroscopic techniques. mpg.de Real-time monitoring allows chemists to observe a reaction as it happens, providing invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters. mpg.denih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is emerging as a powerful tool for this purpose. researchgate.net The development of compact, benchtop low-field NMR instruments has made it feasible to integrate this technology directly into chemical synthesis setups for continuous monitoring. nih.gov While high-field NMR provides superior resolution, low-field systems are more accessible for real-time applications within a standard laboratory fume hood. nih.gov Although these techniques have been demonstrated more extensively for related heterocycles like thiazoles, their application to isothiazole synthesis is a logical and promising next step. Such studies would enable the rapid optimization of reaction conditions, improve safety and quality control, and provide a deeper understanding of the reaction mechanisms that govern the formation of the isothiazole ring. mpg.denih.gov

Deeper Integration of Machine Learning and Artificial Intelligence in Computational Design

Machine learning models, particularly in the realm of Quantitative Structure-Activity Relationship (QSAR), can be trained on existing data to predict the biological activities of novel heterocyclic compounds, thereby guiding synthetic efforts toward the most promising candidates. nih.govresearchgate.net Deep learning, a subfield of ML, utilizes complex neural networks to identify intricate patterns in data, enabling more sophisticated applications. nih.gov These include:

De Novo Drug Design: Generative models can design entirely new molecules, such as isothiazole derivatives, that are optimized for specific properties like binding affinity to a biological target. nih.govintuitionlabs.ai

Property Prediction: AI can predict a wide range of physicochemical and biological properties, helping to prioritize which virtual compounds should be synthesized and tested.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise complete synthetic routes to target molecules.

These computational approaches significantly reduce the time and resources required in the early stages of discovery, allowing researchers to explore chemical space more efficiently and focus on molecules with the highest probability of success. nih.govintuitionlabs.ai

| AI/ML Application | Description | Impact on Isothiazole Chemistry |

| Predictive Modeling (QSAR) | Uses existing data to build statistical models that correlate molecular structure with biological activity or properties. nih.govresearchgate.net | Rapidly screens virtual libraries of isothiazoles to identify candidates with high potential activity. |

| Generative Models | Algorithms that create novel molecular structures with desired properties from scratch. nih.govatomwise.com | Enables the design of innovative isothiazole-based compounds optimized for specific targets. |

| Binding Affinity Prediction | Deep learning models predict how strongly a molecule will bind to a protein target. nih.gov | Prioritizes potent isothiazole derivatives for synthesis, reducing wasted effort. |

Expanding Applications in Materials Science and Beyond

While isothiazoles are well-known for their biological activities, their potential as building blocks for advanced materials is an exciting and expanding area of research. medwinpublishers.com The unique electronic and structural properties of the isothiazole ring make it an attractive component for creating functional organic materials. medwinpublishers.com

A significant emerging application is in the field of organic electronics . Related sulfur-and-nitrogen-containing heterocycles, such as thiazoles, have been extensively used to construct organic semiconductors for devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. semanticscholar.orgresearchgate.netacs.org The electron-deficient nature of the thiazole (B1198619) ring is a key feature, and isothiazoles share similar electronic characteristics, making them promising candidates for new semiconductor materials. semanticscholar.orgacs.org

Furthermore, the incorporation of isothiazole units into polymer backbones is another promising direction. thieme-connect.com Thiazole-containing polymers have been synthesized and investigated for their thermal stability, solubility, and electronic properties. researchgate.netrsc.org By analogy, isothiazole-based polymers could offer unique properties for applications ranging from conductive plastics to advanced coatings and membranes. nih.gov Future research will likely focus on the rational design and synthesis of isothiazole-containing monomers and their polymerization to create a new generation of functional materials with tailored electronic, mechanical, and optical properties. medwinpublishers.com

Q & A

Q. Basic

- FTIR : Look for N–S stretching vibrations (~650–750 cm⁻¹) and C–H bending modes of methyl groups (~1375 cm⁻¹) .

- NMR : In -NMR, methyl protons appear as singlets at δ 2.1–2.5 ppm, while aromatic protons (if present) resonate at δ 6.5–8.0 ppm. -NMR shows quaternary carbons in the isothiazole ring at δ 140–160 ppm .

- Mass spectrometry : Molecular ion peaks (M) confirm molecular weight, while fragmentation patterns reveal substituent stability .

How do structural modifications at specific positions of the isothiazole ring influence biological activity, and what strategies can be employed to analyze these effects?

Q. Advanced

- Position 4 modifications : Introducing electron-withdrawing groups (e.g., nitro or cyano) enhances antimicrobial activity by increasing electrophilicity. This can be evaluated via in vitro MIC assays against bacterial/fungal strains .

- Methyl group substitution : Replacing 3,5-methyl groups with bulkier substituents (e.g., phenyl or halogenated alkyl) alters lipophilicity and bioavailability. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., CYP450) .

- Hybrid scaffolds : Combine isothiazole with triazole or thiazole moieties to exploit synergistic effects. Screen combinatorial libraries via high-throughput assays .

What are the known biological activities of this compound derivatives, and what in vitro assays are recommended for initial screening?

Basic

Reported activities include:

- Antimicrobial : Test via agar diffusion or broth microdilution (MIC determination) against Staphylococcus aureus and Candida albicans .

- Antioxidant : Use DPPH radical scavenging or FRAP assays to quantify free radical neutralization .

- Cytotoxicity : Employ MTT or LDH assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

How can researchers resolve contradictions in reported biological data for this compound derivatives across different studies?

Q. Advanced

- Meta-analysis : Aggregate data from multiple studies (e.g., IC values) to identify trends using statistical tools (e.g., ANOVA or regression analysis) .

- Standardized protocols : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time to minimize variability .

- Mechanistic studies : Use transcriptomics or proteomics to elucidate off-target effects that may explain discrepancies in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.